

Application Notes and Protocol for the Regioselective Bromination of Dimethyl Terephthalate

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Compound of Interest

Compound Name: *Dimethyl 2-bromoterephthalate*

Cat. No.: *B101079*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective monobromination of dimethyl terephthalate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presented method focuses on the direct bromination of the aromatic ring, yielding primarily the 2-bromo isomer.

Introduction

Dimethyl terephthalate is a readily available aromatic compound with two electron-withdrawing ester groups. These groups deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta-positions relative to both ester groups (positions 2 and 5). Due to symmetry, these positions are equivalent. This protocol outlines a straightforward and effective method for the synthesis of **dimethyl 2-bromoterephthalate** using elemental bromine and a Lewis acid catalyst, typically iron(III) bromide generated in situ from iron filings.

Data Presentation

The following table summarizes the key quantitative data for the regioselective bromination of dimethyl terephthalate.

Parameter	Value
Product	Dimethyl 2-bromoterephthalate
Molecular Formula	C ₁₀ H ₉ BrO ₄
Molecular Weight	273.08 g/mol
Typical Yield	75-85%
Regioselectivity	Primarily 2-bromo isomer
Melting Point	54-56 °C

Experimental Protocol

This protocol describes the direct bromination of dimethyl terephthalate using bromine and iron catalyst.

Materials:

- Dimethyl terephthalate (DMT)
- Bromine (Br₂)
- Iron filings (Fe)
- Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
- Sodium bisulfite (NaHSO₃) solution (10% w/v)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Methanol or Ethanol for recrystallization

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a gas trap (e.g., a drying tube with CaCl_2 followed by a tube leading to a beaker with NaHSO_3 solution to trap HBr gas)
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware

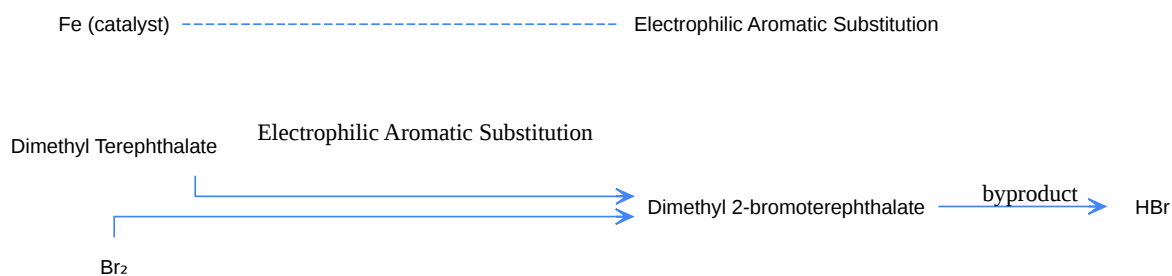
Procedure:

- **Reaction Setup:** In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and a dropping funnel, add dimethyl terephthalate (1.0 eq) and iron filings (0.05 eq).
- **Solvent Addition:** Add anhydrous carbon tetrachloride or dichloromethane to the flask to dissolve the dimethyl terephthalate.
- **Initiation:** Begin stirring the mixture.
- **Bromine Addition:** Slowly add a solution of bromine (1.1 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel at room temperature over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The color of the bromine should fade as it is consumed.
- **Reaction:** After the addition is complete, heat the reaction mixture to a gentle reflux (around 40-50 °C for dichloromethane or 70-80 °C for carbon tetrachloride) and maintain it for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a 10% aqueous solution of sodium bisulfite to destroy any unreacted bromine. The reddish-brown color of bromine should disappear.
- Work-up:
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with a 10% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
 - Recrystallize the crude product from methanol or ethanol to yield pure **dimethyl 2-bromoterephthalate** as a white to off-white solid.
- Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and melting point determination.

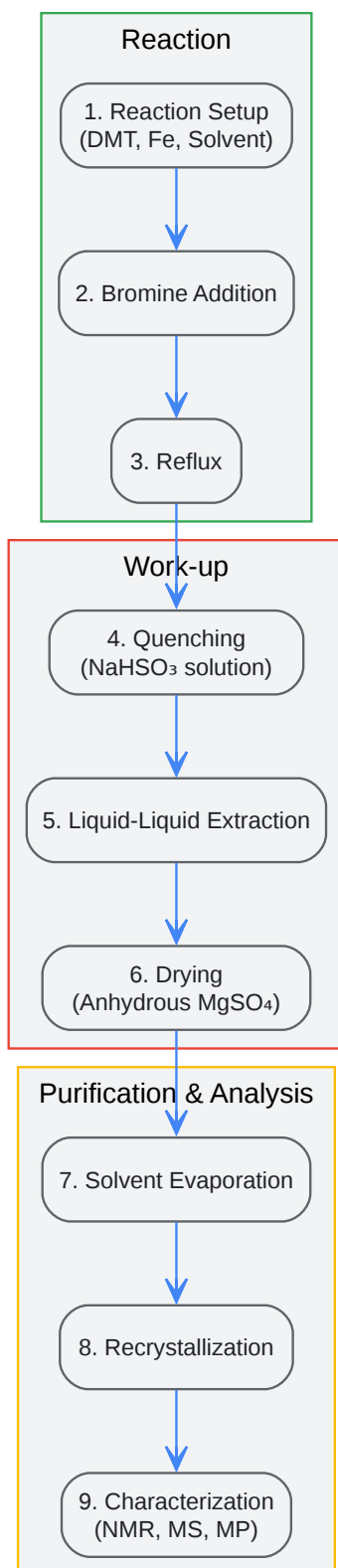
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.



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Caption: Reaction scheme for the bromination of dimethyl terephthalate.



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Caption: Experimental workflow for the synthesis of **dimethyl 2-bromoterephthalate**.

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